2,4-dimethoxy-N-(1-naphthyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H17NO3 |
|---|---|
Molecular Weight |
307.3g/mol |
IUPAC Name |
2,4-dimethoxy-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C19H17NO3/c1-22-14-10-11-16(18(12-14)23-2)19(21)20-17-9-5-7-13-6-3-4-8-15(13)17/h3-12H,1-2H3,(H,20,21) |
InChI Key |
MGDOYQAKOVCAJL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dimethoxy N 1 Naphthyl Benzamide and Analogues
Retrosynthetic Analysis of the 2,4-Dimethoxy-N-(1-naphthyl)benzamide Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the amide bond (C-N bond). This disconnection simplifies the target molecule into two primary synthons: a 2,4-dimethoxybenzoyl moiety and a 1-naphthylamine (B1663977) moiety.
This retrosynthetic step is based on the numerous reliable methods available for forming amide bonds. The corresponding chemical equivalents for these synthons are 2,4-dimethoxybenzoic acid (or its activated derivatives like an acyl chloride) and 1-naphthylamine. Both of these precursors are readily available or can be synthesized through well-established procedures.
Amide Bond Formation Strategies
The amide bond is a cornerstone of organic and medicinal chemistry, and its formation is a well-studied transformation. The reaction typically involves the coupling of a carboxylic acid derivative with an amine.
A common and effective method for synthesizing amides is the reaction between an acyl chloride and an amine. In the context of this compound, this involves the reaction of 2,4-dimethoxybenzoyl chloride with 1-naphthylamine. 2,4-dimethoxybenzoyl chloride can be prepared from 2,4-dimethoxybenzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com The subsequent reaction with 1-naphthylamine, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct, yields the desired amide. nih.gov
This method is often high-yielding and proceeds under relatively mild conditions. The choice of solvent can vary, with dichloromethane (DCM) and tetrahydrofuran (THF) being common options.
Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt. To overcome this, a wide array of coupling reagents has been developed to activate the carboxylic acid. These reagents facilitate amide bond formation under mild conditions and with high yields.
For the synthesis of this compound, 2,4-dimethoxybenzoic acid can be coupled with 1-naphthylamine using various coupling reagents. These reagents can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.
| Coupling Reagent Class | Examples | Additives |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt) |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | |
| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |
The addition of additives like HOBt or HOAt to carbodiimide-mediated couplings can suppress side reactions and reduce racemization in the case of chiral substrates. peptide.commerckmillipore.com Ynamides have also been developed as effective, racemization-free coupling reagents for amide synthesis. researchgate.net
The mechanism of amide bond formation via activated carboxylic acids generally involves a two-step process. First, the carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine.
In the case of acyl chlorides, the reaction is a straightforward nucleophilic acyl substitution. For coupling reagents, the mechanism is more intricate. With carbodiimides, the carboxylic acid adds to the C=N double bond to form an O-acylisourea intermediate. This intermediate can then react with the amine to form the amide and a urea byproduct.
Mechanistic studies on transamidation reactions, where an existing amide is converted to a new one, have shown pathways involving initial deprotonation followed by nucleophilic addition to the acyl bond. nih.gov Some metal-catalyzed transamidations are proposed to proceed through a metal-amidate complex. nih.govacs.org
Synthesis of 2,4-Dimethoxybenzoic Acid Precursors
2,4-Dimethoxybenzoic acid is a commercially available compound. chemicalbook.com However, it can also be synthesized from simpler precursors if needed. One common route involves the methylation of 2,4-dihydroxybenzoic acid. The two hydroxyl groups can be methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
Alternatively, functionalization of a dimethoxybenzene scaffold can be employed. For instance, Friedel-Crafts acylation of 1,3-dimethoxybenzene could introduce a carbonyl group, which can then be oxidized to a carboxylic acid.
Preparation of 1-Naphthylamine Synthon
1-Naphthylamine is also a readily available industrial chemical. chemicalbook.comwikipedia.org The most common industrial preparation involves the reduction of 1-nitronaphthalene. chemicalbook.comwikipedia.org This reduction can be achieved through various methods, including catalytic hydrogenation using catalysts like nickel or platinum on carbon, or by using reducing agents like iron in the presence of an acid. chemicalbook.comwikipedia.orggoogle.comprepchem.com
Another historical method for preparing 1-naphthylamine is the Bucherer reaction, which involves the reaction of 1-naphthol (B170400) with ammonia and sodium bisulfite.
Advanced Synthetic Approaches
Modern synthetic chemistry offers a range of powerful techniques to accelerate and refine the synthesis of complex molecules like this compound. These methods often lead to higher yields, shorter reaction times, and the ability to generate diverse compound libraries for screening purposes.
Microwave-Assisted Synthesis in Benzamide (B126) Chemistry
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating amide bond formation. The direct coupling of a carboxylic acid and an amine under microwave irradiation offers a green and efficient alternative to traditional heating methods. For the synthesis of this compound, a direct amidation of 2,4-dimethoxybenzoic acid with 1-naphthylamine can be envisioned. Microwave heating can significantly reduce reaction times and, in some cases, improve yields by minimizing side reactions. nih.gov A general protocol for microwave-assisted amidation involves heating a mixture of the carboxylic acid and amine, sometimes with a catalyst, in a sealed vessel in a microwave reactor. nih.govresearchgate.net For instance, a mixture of a carboxylic acid and an amine can be heated to high temperatures (e.g., 270 °C) for a short duration (e.g., 15 minutes) to afford the corresponding amide in good yield. researchgate.netsemanticscholar.org While a specific protocol for this compound is not detailed in the reviewed literature, the general applicability of this method to a wide range of anilines and benzoic acids suggests its feasibility. wits.ac.za
A study on the microwave-assisted synthesis of N-substituted benzamides from N-aryl-N'-benzoylthioureas also highlights the efficiency of this technology, achieving good to excellent yields in short reaction times without the need for a solvent. researchgate.net Furthermore, solvent-free microwave-assisted synthesis of 2,4-dimethoxybenzylamine derivatives has been reported, demonstrating the utility of microwaves for reactions involving the 2,4-dimethoxybenzene scaffold. researchgate.net
Parallel Synthesis for Compound Library Generation
Parallel synthesis is a powerful strategy for the rapid generation of a multitude of structurally related compounds, which is invaluable for structure-activity relationship (SAR) studies. nih.gov A library of analogues of this compound can be constructed by varying the substituents on both the benzoyl and the naphthyl rings.
This can be achieved by reacting a diverse set of substituted benzoic acids with a panel of substituted anilines or vice versa. wits.ac.za The use of automated parallel synthesizers allows for the efficient execution of a large number of reactions simultaneously. For example, a library of N-aryl benzamide analogues was synthesized by reacting various substituted anilines with different benzoic acid derivatives. nih.gov
To create a library around the this compound core, one could utilize a matrix approach where a set of substituted 2,4-dimethoxybenzoic acids (with variations at the 5- or 6-position) are reacted with a collection of substituted 1-naphthylamines. The building blocks for such a library are outlined in the table below.
| Building Block Type | Examples |
|---|---|
| Substituted 2,4-dimethoxybenzoic acids | 5-Bromo-2,4-dimethoxybenzoic acid, 5-Nitro-2,4-dimethoxybenzoic acid, 6-Methyl-2,4-dimethoxybenzoic acid |
| Substituted 1-naphthylamines | 4-Bromo-1-naphthylamine, 5-Nitro-1-naphthylamine, 2-Methyl-1-naphthylamine |
The resulting library of compounds would allow for a systematic exploration of the chemical space around the parent molecule.
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that is well-suited for the synthesis of α-acylamino amides. beilstein-journals.orgresearchgate.net
A plausible Ugi reaction to generate analogues of this compound would involve the condensation of an aldehyde (e.g., a substituted benzaldehyde), an amine (e.g., 1-naphthylamine), a carboxylic acid (e.g., 2,4-dimethoxybenzoic acid), and an isocyanide. nih.govbeilstein-journals.orgresearchgate.net The general mechanism involves the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylate to form the final product. beilstein-journals.org
While the direct synthesis of this compound itself via a standard Ugi reaction is not straightforward, this methodology is exceptionally powerful for creating a library of structurally related compounds by varying the four components. For instance, by using 2,4-dimethoxybenzaldehyde, 1-naphthylamine, an isocyanide, and a different carboxylic acid, one could generate a diverse set of N-(1-naphthyl) amides.
| Ugi Reaction Component | Example Reactants for Analogue Synthesis |
|---|---|
| Aldehyde | Benzaldehyde, 4-Chlorobenzaldehyde, 2-Naphthaldehyde |
| Amine | 1-Naphthylamine, Aniline, Benzylamine |
| Carboxylic Acid | 2,4-Dimethoxybenzoic acid, Acetic acid, Benzoic acid |
| Isocyanide | Cyclohexyl isocyanide, tert-Butyl isocyanide, Benzyl (B1604629) isocyanide |
Regioselective and Stereoselective Synthesis Methodologies
Regioselective Synthesis: The functionalization of the 2,4-dimethoxybenzamide core at specific positions is crucial for SAR studies. The two methoxy (B1213986) groups are activating and ortho-, para-directing, which can lead to a mixture of products in electrophilic aromatic substitution reactions. Therefore, regioselective methods are highly desirable.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org The amide group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position with a strong base like n-butyllithium. organic-chemistry.orgwikipedia.orguwindsor.ca The resulting aryllithium species can then be quenched with various electrophiles to introduce substituents specifically at the position ortho to the amide. For a 2,4-dimethoxy-N-aryl benzamide, DoM could potentially direct functionalization to the 3- or 5-position. The methoxy groups also have directing capabilities, and the outcome would depend on the relative directing strengths of the amide and methoxy groups. organic-chemistry.org
Stereoselective Synthesis: N-(1-Naphthyl) amides can exhibit atropisomerism, a type of axial chirality arising from restricted rotation around the C-N single bond. The synthesis of single atropisomers is of great interest as different atropisomers can have distinct biological activities. Atroposelective synthesis of C-N atropisomeric amides has been achieved through intramolecular acyl transfer, where a tethered Lewis basic group facilitates the stereoselective formation of one atropisomer under kinetic control. researchgate.netrsc.org While a specific application to this compound has not been reported, this strategy offers a promising avenue for the stereocontrolled synthesis of its atropisomers. The configurational stability of such atropisomers is a critical factor, with rotational energy barriers typically needing to be above 22 kcal/mol for isolation at room temperature. thieme-connect.com
Derivatization Strategies for Structural Modification
The systematic modification of a lead compound is a cornerstone of medicinal chemistry. For this compound, derivatization can be explored at various positions to probe the SAR.
Substitution at the Benzamide Ring
The 2,4-dimethoxybenzene ring is activated towards electrophilic aromatic substitution. However, controlling the regioselectivity of these reactions can be challenging due to the presence of multiple activating groups.
Halogenation: Regioselective bromination of activated aromatic compounds can be achieved using various reagents and conditions. For example, the bromination of 1,4-dimethoxy-2,3-dimethylbenzene has been studied under different conditions, leading to various brominated products. researchgate.net Theoretical studies on the electrophilic aromatic bromination of substituted benzenes can help predict the positional selectivity. mdpi.com For this compound, electrophilic bromination would be expected to occur at the positions ortho or para to the methoxy groups. Careful optimization of reaction conditions would be necessary to achieve regioselectivity.
Nitration: The nitration of dialkoxybenzenes can also exhibit regioselectivity. mjcce.org.mk The introduction of a nitro group provides a versatile handle for further functionalization, as it can be reduced to an amine or subjected to nucleophilic aromatic substitution. The nitration of this compound would likely occur at the 5-position, which is para to the 2-methoxy group and ortho to the 4-methoxy group.
Friedel-Crafts Acylation: Friedel-Crafts acylation allows for the introduction of an acyl group onto the aromatic ring. wikipedia.orgnih.gov The reaction of 1,2,4-trimethoxybenzene with various acylating agents has been reported, demonstrating the feasibility of acylating highly activated benzene (B151609) rings. researchgate.net For this compound, Friedel-Crafts acylation could potentially occur at the 5-position, driven by the strong activation of the methoxy groups. This would introduce a ketone functionality, which could be further modified.
Below is a table summarizing potential derivatization reactions on the benzamide ring of this compound.
| Reaction | Potential Position of Substitution | Introduced Functional Group |
|---|---|---|
| Bromination | 5-position | -Br |
| Nitration | 5-position | -NO2 |
| Friedel-Crafts Acylation | 5-position | -C(O)R |
Modifications of the Naphthyl Moiety
The naphthyl group of this compound offers several positions for functionalization, allowing for the synthesis of a variety of analogues. The reactivity of the naphthalene (B1677914) ring system is dictated by the principles of electrophilic aromatic substitution and modern cross-coupling methodologies.
Electrophilic aromatic substitution reactions on the naphthalene ring of N-naphthylamides are influenced by the electronic nature of the amide functionality. The 1-position of naphthalene is generally the most reactive site for electrophilic substitution due to the stability of the resulting carbocation intermediate. Common electrophilic substitution reactions that can be applied to modify the naphthyl moiety include nitration, halogenation, and sulfonation. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. Halogenation, such as bromination or chlorination, can be carried out in the presence of a Lewis acid catalyst like iron(III) bromide or aluminum chloride.
In recent years, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings, including the naphthalene system. This approach offers a more atom-economical and often more regioselective alternative to traditional electrophilic substitution. For N-naphthylamides, directing groups can be employed to control the site of C-H activation. For example, the amide group itself can direct the metallation to the ortho position of the naphthyl ring. Copper-catalyzed C-H functionalization has been utilized for the para-selective sulfonylation of naphthylamides, demonstrating the potential for regiocontrolled modifications. researchgate.net
Below is a table summarizing representative modifications of the naphthyl moiety in N-arylbenzamide systems, which are analogous to the target compound.
| Entry | Reactant | Reagents and Conditions | Product | Reference |
| 1 | N-(1-naphthyl)benzamide | HNO₃, H₂SO₄ | N-(nitro-1-naphthyl)benzamide | General electrophilic nitration |
| 2 | N-(1-naphthyl)benzamide | Br₂, FeBr₃ | N-(bromo-1-naphthyl)benzamide | General electrophilic halogenation |
| 3 | N-(1-naphthyl)picolinamide | Arylsulfonyl chloride, Cu(OAc)₂, K₂CO₃, DCE, 120 °C | N-(4-sulfonyl-1-naphthyl)picolinamide | researchgate.net |
| 4 | 1-Naphthylamine | 2,4-Dimethoxybenzoyl chloride, Pyridine, CH₂Cl₂ | This compound | Standard amide synthesis |
Alterations at the Amide Nitrogen
The amide nitrogen in this compound provides a key site for structural diversification. The presence of a proton on the secondary amide allows for a range of chemical transformations, including N-alkylation and N-acylation, to generate tertiary amide analogues.
N-alkylation of secondary amides can be achieved through various methods. A common approach involves the deprotonation of the amide N-H with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding amidate anion. This nucleophilic species can then react with an alkyl halide or another electrophilic alkylating agent to furnish the N-alkylated product. The choice of base and solvent is crucial to ensure efficient reaction and prevent side reactions. More recent methodologies have focused on catalytic N-alkylation reactions that avoid the use of stoichiometric amounts of strong bases. For instance, transition metal catalysts, such as those based on ruthenium or cobalt, can facilitate the N-alkylation of amides with alcohols through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amide, followed by reduction of the resulting imine intermediate.
N-acylation of this compound would lead to the formation of an imide functionality. This transformation can be accomplished by reacting the secondary amide with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base. The base serves to deprotonate the amide, increasing its nucleophilicity towards the acylating agent. Catalytic methods for N-acylation have also been developed, offering milder reaction conditions and broader substrate scope.
The following table provides examples of synthetic methods for the alteration of the amide nitrogen in benzamide derivatives, which are applicable to the synthesis of analogues of the target compound.
| Entry | Reactant | Reagents and Conditions | Product | Reference |
| 1 | Benzamide | Benzyl alcohol, Cobalt-nanocatalyst, KOH, Toluene, 115-130 °C | N-benzylbenzamide | General catalytic N-alkylation |
| 2 | Amide | Acid anhydride, MgBr₂·OEt₂ | N-acylamide (Imide) | scribd.com |
| 3 | Secondary Amide | Aryl bromide, NiCl₂·glyme, dtbbp, Ir(dtbbpy)(ppy)₂PF₆, K₂CO₃, PhCF₃/DMF, 30 °C, blue LED | N-aryl amide | chemistryviews.org |
| 4 | Amide | Alkyl halide, K₃PO₄ | N-alkyl amide | digitellinc.com |
Structure Activity Relationship Sar Studies of 2,4 Dimethoxy N 1 Naphthyl Benzamide Derivatives
Principles of SAR in Benzamide (B126) Chemistry
Key aspects that are typically investigated in the SAR of benzamides include:
Substitution Pattern on the Benzene (B151609) Ring: The position, number, and electronic nature (electron-donating or electron-withdrawing) of substituents on the benzamide ring can profoundly impact activity. These groups can influence the molecule's conformation, electronic distribution, and ability to form hydrogen bonds or other interactions with a biological target. rroij.comacs.org
The Amide Bond: The amide linkage (-CONH-) is a critical feature, often participating in hydrogen bonding with the target protein. Its conformational flexibility or rigidity can also play a role in binding affinity.
The N-substituent: The group attached to the nitrogen atom of the amide is a major point of diversification in benzamide derivatives. The size, shape, and chemical properties of this substituent are often crucial for determining the compound's specificity and potency.
Systematic modifications of these elements, coupled with quantitative structure-activity relationship (QSAR) studies, help to build predictive models that guide the design of new, more effective benzamide-based compounds. jppres.comresearchgate.netfrontiersin.org
Positional and Electronic Effects of Methoxy (B1213986) Substituents on Biological Activities
Methoxy groups (-OCH3) are common substituents in medicinal chemistry due to their ability to influence both the steric and electronic properties of a molecule. Their positioning on the benzamide ring can lead to significant differences in biological activity.
2,4-Dimethoxy Substitution: This pattern places one methoxy group ortho to the amide linkage and another para to it. The ortho-methoxy group can influence the orientation of the amide bond through steric hindrance or by forming an intramolecular hydrogen bond with the amide proton. The para-methoxy group, being electron-donating, increases the electron density of the aromatic ring. nih.gov
2,6-Dimethoxy Substitution: In this arrangement, two ortho-methoxy groups flank the amide substituent. This substitution pattern can force the benzamide ring to be non-coplanar with the amide bond, significantly altering the molecule's three-dimensional shape. This steric effect can be crucial for fitting into specific binding pockets. For instance, in a study of chitin (B13524) synthesis inhibitors, 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles were found to be active. nih.govnih.gov
3,5-Dimethoxy Substitution: With methoxy groups at the meta positions, the steric hindrance around the amide bond is reduced compared to the 2,6-disubstituted analogue. The electronic effects of the two electron-donating groups are still present, enriching the electron density of the phenyl ring.
A study on 18F-labeled benzyl (B1604629) triphenylphosphonium cations for myocardial perfusion imaging demonstrated the significant effect of the methoxy group position on biological properties. nih.gov While not benzamides, the findings on the influence of ortho, meta, and para methoxy groups on biodistribution and clearance provide valuable insights into how these positional isomers can behave differently in a biological system. nih.gov The para-substituted radiotracer showed the highest uptake in the heart, while the ortho-substituted one displayed the fastest liver clearance and the best heart-to-background ratio. nih.gov
Table 1: Comparison of Dimethoxy Benzamide Analogues' Structural Features
| Substitution Pattern | Key Structural Features | Potential Impact on Activity |
|---|---|---|
| 2,4-Dimethoxy | One ortho and one para methoxy group. | Ortho group can influence amide bond orientation. Para group increases ring electron density. |
| 2,6-Dimethoxy | Two ortho methoxy groups. | Significant steric hindrance can induce non-coplanarity, affecting 3D shape. nih.govnih.gov |
| 3,5-Dimethoxy | Two meta methoxy groups. | Reduced steric hindrance around the amide bond compared to 2,6-isomer. |
Methoxy groups play a multifaceted role in how a benzamide derivative is recognized by its biological target.
Hydrogen Bond Acceptors: The oxygen atom of a methoxy group can act as a hydrogen bond acceptor, forming a crucial link with a hydrogen bond donor on the target protein. The position of the methoxy group determines the spatial location of this potential interaction.
Electronic Effects: As electron-donating groups, methoxy substituents increase the electron density of the benzamide ring. This can enhance π-π stacking interactions with aromatic amino acid residues in the binding pocket. nih.gov In some cases, electron-donating groups on the benzamide ring have been shown to increase the affinity for specific targets, such as the sigma-2 receptor. nih.govresearchgate.net
Steric Influence and Conformational Control: The size of the methoxy group can provide favorable van der Waals contacts within a binding site. As seen with 2,6-dimethoxy substitution, steric hindrance can lock the molecule into a specific conformation that is optimal for binding. nih.gov An intramolecular hydrogen bond between an ortho-methoxy group and the amide proton can also be important for binding to certain receptors. researchgate.net Conversely, in some contexts, the presence of a methoxy group can have a negative influence on biological properties. nih.gov
Studies on benzimidazole (B57391) derivatives have also highlighted that the presence and position of methoxy and hydroxy groups on a phenyl ring strongly influence biological activities like antioxidant and antiproliferative effects. mdpi.comnih.gov
Influence of the Naphthyl Moiety and its Isomeric Forms
The naphthyl group, a bicyclic aromatic system, is a significantly larger and more sterically demanding substituent than a simple phenyl ring. Its incorporation into a benzamide structure can have a profound impact on ligand-target interactions.
1-Naphthyl Substitution: When the benzamide nitrogen is attached to the 1-position of the naphthalene (B1677914) ring, the bulk of the second fused ring is positioned in a way that creates a distinct three-dimensional profile. This can lead to specific steric and electronic interactions within a binding pocket.
2-Naphthyl Substitution: Attachment at the 2-position results in a different spatial arrangement of the fused ring system relative to the benzamide core. This can alter the molecule's ability to fit into the same binding site as its 1-naphthyl counterpart, potentially leading to different or diminished activity.
Research on the electropolymerization of naphthol isomers has shown that 1-naphthol (B170400) and 2-naphthol (B1666908) exhibit different behaviors, with the polymeric products of 2-naphthol being more easily removed from surfaces in certain solvents, suggesting differences in their intermolecular interactions. mdpi.com While this is not a direct measure of biological activity, it underscores the inherent physical and chemical differences between the two isomers that can translate to biological systems.
The large, planar, and hydrophobic surface of the naphthyl ring offers multiple opportunities for favorable interactions with a biological target.
Hydrophobic and van der Waals Interactions: The extended aromatic system of the naphthyl group can engage in extensive hydrophobic and van der Waals interactions with nonpolar regions of a binding pocket, often contributing significantly to binding affinity.
π-π Stacking: The electron-rich naphthyl ring is an excellent candidate for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the target protein. These interactions can be a major driving force for ligand binding and can be stronger than those formed by a single phenyl ring. researchgate.net
Shape Complementarity: The rigid and well-defined shape of the naphthyl moiety can be exploited to achieve high shape complementarity with a specific binding site, leading to enhanced potency and selectivity. Studies on inhibitors of SARS-CoV papain-like protease (PLpro) have shown that naphthyl derivatives can bind within specific subsites of the enzyme. nih.govnih.gov
The presence of a 1-naphthyl group has been identified as a contributor to the antimicrobial activity of certain benzimidazole derivatives. ijpsjournal.com Furthermore, in the context of SARS-CoV PLpro inhibitors, the (R)-N-(1-(naphthalen-1-yl)ethyl) benzamide moiety is known to bind effectively in the S3 and S4 pockets of the enzyme. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 2,4-dimethoxy-N-(1-naphthyl)benzamide |
| 2,6-dimethoxy benzamide |
| 3,5-dimethoxy benzamide |
| 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole |
| 1-naphthol |
| 2-naphthol |
Contributions of the Amide Linkage to SAR
The amide bond is a cornerstone in the structure of numerous biologically active compounds, including a wide array of pharmaceutical drugs. ajchem-a.com Its contribution to the Structure-Activity Relationship (SAR) of molecules like this compound is multifaceted and critical for molecular recognition and biological activity.
The stability of the amide bond is a key feature, stemming from the resonance between the lone pair of electrons on the nitrogen atom and the carbonyl group. nih.gov This resonance imparts a partial double bond character to the C-N bond, resulting in a planar and rigid structure. nih.gov This planarity is crucial as it restricts the conformational flexibility of the molecule, which can be a determining factor in how the molecule fits into a biological target, such as an enzyme's active site or a receptor's binding pocket.
Furthermore, the amide group is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). ajchem-a.com This dual capacity allows it to form strong and directional hydrogen bonds with biological macromolecules, which is a fundamental aspect of molecular recognition and binding affinity. The orientation and strength of these hydrogen bonds are often pivotal for the compound's biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. catalysis.blog For a class of compounds like this compound derivatives, QSAR models can be invaluable for predicting the activity of new, unsynthesized analogs, thereby guiding drug discovery efforts. youtube.com
The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. catalysis.blog These are numerical values that quantify different aspects of a molecule's structure. For aromatic amides like this compound, a variety of descriptors are typically considered to capture the structural features that may influence their biological activity. These can be broadly categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. Examples include dipole moment, partial atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.eduresearchgate.net These descriptors are crucial for modeling interactions involving electrostatic forces and charge transfer.
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, van der Waals volume, and principal moments of inertia fall into this category. researchgate.net They are important for understanding how a molecule fits into a specific binding site.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the molecular connectivity index and Zagreb index. researchgate.net They provide a simplified representation of molecular size and branching.
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP). researchgate.net
Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide a more detailed description of the electronic structure. Examples include electrophilicity index and polarizability. ucsb.eduresearchgate.net
A hypothetical selection of molecular descriptors for a QSAR study on N-(1-naphthyl)benzamide derivatives is presented in Table 1.
| Descriptor Category | Example Descriptors | Potential Relevance to Activity |
| Electronic | Dipole Moment, HOMO/LUMO Energy | Electrostatic interactions, reactivity |
| Steric | Molecular Weight, Molar Refractivity | Size and shape complementarity with the target |
| Topological | Zagreb Index, Balaban J Index | Molecular branching and complexity |
| Hydrophobic | LogP | Membrane permeability, hydrophobic interactions |
| Quantum Chemical | Polarizability, Electrophilicity Index | Inducement of dipole moments, covalent bond formation potential |
Table 1: Illustrative Molecular Descriptors for QSAR Modeling of N-(1-naphthyl)benzamide Derivatives. This table presents a hypothetical selection of descriptor categories and specific examples that could be relevant for developing a QSAR model for this class of compounds. The relevance to activity is a generalized interpretation.
Once a set of molecular descriptors has been calculated for a series of compounds with known biological activities, the next step is to develop a predictive mathematical model. This is typically achieved using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) and Random Forest. nih.gov
The process generally involves:
Data Set Splitting: The full dataset of compounds is divided into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to evaluate its predictive power on compounds not used in model development. mdpi.com
Model Building: A statistical method is applied to the training set to find the best correlation between the selected molecular descriptors (independent variables) and the biological activity (dependent variable). The goal is to generate a statistically significant equation. For example, a 3D-QSAR model for aminophenyl benzamide derivatives as histone deacetylase inhibitors yielded a model with an excellent correlation coefficient (r²) of 0.99. nih.gov
Model Validation: The robustness and predictive ability of the generated model are rigorously assessed. Internal validation techniques like leave-one-out cross-validation (q²) are applied to the training set. nih.gov External validation is performed by using the developed model to predict the activity of the compounds in the test set. A good QSAR model should have high values for both r² and q², and its predictions for the test set should be close to the experimentally observed values.
A hypothetical predictive QSAR model for a series of benzamide derivatives might look like the equation below, where 'c' represents various constants and 'Descriptor' refers to the numerical value of a specific molecular property:
Biological Activity (log 1/IC50) = c1(LogP) - c2(LUMO) + c3*(Molecular Weight) + c4
This equation illustrates how different descriptors can contribute positively or negatively to the predicted biological activity. For instance, in a QSAR study of thiazolidine-4-one derivatives, descriptors like MLFER_S and GATSe2 showed a positive correlation with antitubercular activity, while SpMAD_Dzs had a negative correlation. nanobioletters.com The ultimate aim of developing such predictive models is to enable the in silico design of new, more potent derivatives of this compound for further synthesis and biological evaluation.
Molecular Mechanisms and Pharmacological Targets in Vitro Investigations
Enzyme Inhibition Potentials of 2,4-dimethoxy-N-(1-naphthyl)benzamide Analogues
The therapeutic potential of a compound is often rooted in its ability to selectively inhibit enzymes that are critical in pathological processes. Analogues of this compound have been investigated for their inhibitory effects on several key enzymes.
Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for regulating the levels of the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease. nih.gov Research into analogues of this compound has identified potent dual inhibitors of both AChE and BChE. nih.govnih.gov
A series of naphthalene-containing N-(1-benzylpiperidine) benzamides was synthesized and evaluated, leading to the identification of compound 7b as a powerful dual inhibitor of both AChE and BChE, with IC50 values of 0.176 µM and 0.47 µM, respectively. nih.gov Kinetic analysis revealed that this compound inhibits AChE in a non-competitive manner, while its inhibition of BChE is of a mixed-fashion. nih.gov
Similarly, a lead optimization study of pyridinium styryl scaffolds led to the development of a 6-methoxy-naphthyl derivative, 7av (SB-1436) . This compound also demonstrated potent dual cholinesterase inhibition, with IC50 values of 176 nM against AChE and 370 nM against BChE. nih.govnih.gov Kinetic studies indicated that compound 7av acts as a non-competitive inhibitor for both enzymes. nih.govnih.gov Structure-activity relationship analyses highlighted the importance of the methoxy-naphthyl group for achieving this dual inhibitory capability. nih.gov
| Compound | Analogue Class | AChE IC50 | BChE IC50 | Mode of Inhibition (AChE/BChE) | Reference |
|---|---|---|---|---|---|
| 7b | N-(1-benzylpiperidine) benzamide (B126) | 0.176 µM | 0.47 µM | Non-competitive / Mixed | nih.gov |
| 7av (SB-1436) | 6-methoxy-naphthyl pyridinium styryl | 176 nM | 370 nM | Non-competitive / Non-competitive | nih.govnih.gov |
Papain-Like Protease (PLpro): The papain-like protease (PLpro) of coronaviruses like SARS-CoV-2 is a critical enzyme for viral replication and for suppressing the host's innate immune response, making it a prime target for antiviral drug development. nih.govmdpi.com Naphthyl derivatives have been identified as a promising class of non-covalent PLpro inhibitors. nih.gov These compounds are thought to bind within the S3-S4 subsites of the enzyme, inducing a conformational change that renders the active site non-functional. nih.gov
A notable analogue, GRL-0617 (5-Amino-2-methyl-N-[2-(1-naphthyl)ethyl]-benzamide), has been shown to effectively inhibit the proteolytic, deubiquitinating, and deISGylating functions of SARS-CoV-2 PLpro. researchgate.net The activity of this class of inhibitors is critically dependent on the naphthyl ring, which fits into a tight hydrophobic pocket within the PLpro enzyme. mdpi.com
Quinone Reductase 2 (QR2): Quinone Reductase 2 (QR2) is a flavin-dependent enzyme implicated in neurodegenerative disease pathogenesis through its role in generating reactive oxygen species. mdpi.com Inhibition of QR2 is being explored as a potential neuroprotective strategy. mdpi.comrsc.org However, current research has not established a direct link between this compound or its close analogues and the inhibition of QR2. The known inhibitors of QR2 belong to different chemical classes, and further investigation is required to determine if the naphthylbenzamide scaffold possesses any activity against this enzyme.
Receptor Interaction Studies in Ligand-Based and Target-Based Approaches
The pharmacological effects of benzamide derivatives are often mediated by their interaction with various receptors in the central nervous system. While direct receptor binding studies for this compound are limited, research on structurally related compounds provides insights into potential targets.
Benzamide-based compounds have been extensively studied as ligands for dopamine D2 receptors. Studies on substituted benzamides have shown that polar substituents on the benzamide ring can influence binding affinity and selectivity for dopamine receptor subtypes like D2 and D4. Specifically, 2,3-dimethoxy-substituted benzamides have been evaluated as high-affinity ligands for CNS dopamine D2 receptors. Furthermore, various benzamide derivatives have demonstrated high affinity for serotonin 5-HT1A receptors. Other research has identified novel benzamide-based derivatives as agonists for the Sigma-1 Receptor (S1R), a unique molecular chaperone involved in neuroprotection. nih.gov These findings suggest that the this compound scaffold may interact with dopaminergic, serotonergic, or sigma receptors, though specific binding affinities and functional activities remain to be determined.
Mechanistic Insights into Cellular Pathways
Kinase signaling pathways are fundamental to cellular processes such as proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer. While direct evidence for the effect of this compound on these pathways is not available, studies on related naphthyl-containing compounds suggest potential interactions.
For instance, a series of naphthyl ketones was found to potently inhibit Janus Kinase 3 (Jak3). The Jak-STAT pathway is a critical signaling cascade, with Jak3 activation leading to the phosphorylation and activation of STAT3. Therefore, inhibition of Jak3 by related compounds suggests a potential mechanism for modulating STAT3-mediated signaling. Additionally, certain 4-aryl-4H-naphthopyran derivatives have demonstrated inhibitory effects against Src kinase, a non-receptor tyrosine kinase. Src can act as an upstream activator of multiple signaling cascades, including the Ras/MAPK/ERK and the PI3K/Akt pathways. nih.gov These findings indicate that compounds containing a naphthyl moiety have the potential to modulate key kinase signaling pathways involved in cell growth and survival.
As detailed in section 4.1.2, analogues of this compound containing the naphthyl group show significant interaction with the viral protease PLpro. nih.govresearchgate.net The function of PLpro extends beyond cleaving the viral polyprotein; it also removes ubiquitin and ISG15 modifications from host cell proteins. mdpi.com By inhibiting PLpro, these compounds can disrupt viral replication and interfere with the virus's ability to evade the host immune system. This interaction with a key regulatory protease highlights a significant mechanistic pathway through which these compounds can exert a biological effect.
Influence on Cellular Bioenergetics and Homeostasis
The intricate balance of cellular bioenergetics and homeostasis is fundamental to normal physiological function. Bioactive compounds, such as this compound, can potentially exert significant influence on these processes. While direct studies on this specific compound are not extensively documented in publicly available research, the potential mechanisms of interaction can be inferred from the broader understanding of how small molecules interact with cellular machinery.
Cellular bioenergetics primarily revolves around the production and consumption of adenosine triphosphate (ATP), the main energy currency of the cell. This process is largely carried out through mitochondrial oxidative phosphorylation and glycolysis. Small molecules can modulate cellular bioenergetics in several ways. For instance, a compound could directly interact with components of the electron transport chain in mitochondria, either enhancing or inhibiting ATP synthesis. Such interactions would have profound effects on the cell's energy status and could be of therapeutic interest in diseases characterized by metabolic dysfunction.
One of the key indicators of mitochondrial health and cellular bioenergetics is the oxygen consumption rate (OCR). Various assays can measure OCR to assess the impact of a compound on mitochondrial respiration. A hypothetical study on this compound might yield results indicating a change in basal OCR or in the cell's response to metabolic stressors.
Table 1: Hypothetical Oxygen Consumption Rate (OCR) Data
| Treatment Group | Basal OCR (pmol/min) | ATP-Linked OCR (pmol/min) | Maximal Respiration (pmol/min) |
|---|---|---|---|
| Vehicle Control | 150 ± 12 | 120 ± 10 | 300 ± 25 |
| This compound (1 µM) | 135 ± 11 | 110 ± 9 | 270 ± 22 |
Cellular homeostasis refers to the maintenance of a stable internal environment within a cell. This includes regulating ion concentrations, pH, redox state, and managing cellular stress responses. Bioactive compounds can disrupt or restore cellular homeostasis by interacting with various signaling pathways and cellular components. For example, a compound might influence the activity of ion channels, transporters, or enzymes involved in maintaining the appropriate intracellular concentrations of ions like calcium, which is a critical second messenger in many signaling cascades.
Furthermore, compounds can affect the cellular redox balance by either acting as antioxidants or by promoting the generation of reactive oxygen species (ROS). An imbalance in ROS levels can lead to oxidative stress, a condition implicated in numerous pathological states. Assays that measure intracellular ROS levels or the activity of antioxidant enzymes can provide insights into a compound's effect on cellular homeostasis.
In Vitro Biological Screening Methodologies for Hit Identification
The identification of "hits"—compounds that display a desired biological activity—is a crucial first step in the drug discovery process. For a novel compound like this compound, a variety of in vitro biological screening methodologies would be employed to identify its potential pharmacological targets and therapeutic applications. These screening campaigns are typically designed to be high-throughput, allowing for the rapid testing of a large number of compounds.
The two main strategies for hit identification are target-based screening and phenotypic screening. technologynetworks.comlifechemicals.compharmafeatures.comnih.govsciltp.com
Target-Based Screening: This approach involves testing compounds for their ability to interact with a specific, known biological target, such as an enzyme or a receptor, that is believed to play a role in a particular disease. pharmafeatures.compatsnap.com This is a hypothesis-driven approach that is efficient and widely used. sciltp.com For this compound, if there were a prior hypothesis about its potential target—for instance, a specific kinase or a G-protein coupled receptor—a target-based screen would be designed.
Biochemical Assays: These assays directly measure the interaction between the compound and the purified target protein. patsnap.comnih.gov Examples include enzyme activity assays, binding assays (e.g., fluorescence polarization, surface plasmon resonance), and thermal shift assays. They are valuable for determining the potency and affinity of a compound for its target. patsnap.com
Phenotypic Screening: In contrast, phenotypic screening involves testing compounds in cell-based or organism-based models to see if they produce a desired change in the phenotype, or observable characteristics, without a preconceived notion of the target. lifechemicals.compharmafeatures.comsciltp.com This approach is advantageous for discovering compounds that work through novel mechanisms of action and for assessing cellular activity directly. lifechemicals.comsciltp.com
Cell-Based Assays: These assays use living cells to assess the effect of a compound on a cellular process or pathway. patsnap.comreactionbiology.comsigmaaldrich.comdanaher.com They are more physiologically relevant than biochemical assays. sigmaaldrich.comdanaher.com Examples include cell viability/cytotoxicity assays, reporter gene assays, high-content imaging assays, and assays that measure specific cellular events like apoptosis or cell cycle progression.
For a compound with an unknown mechanism of action like this compound, a phenotypic screen could be a powerful tool. For example, it could be screened against a panel of cancer cell lines to identify any anti-proliferative effects.
Table 2: Hypothetical Results from a High-Throughput Screen (HTS) for Kinase Inhibition
| Kinase Target | This compound (10 µM) - % Inhibition |
|---|---|
| Kinase A | 85% |
| Kinase B | 12% |
| Kinase C | 92% |
Following an initial high-throughput screen (HTS), "hits" are subjected to further validation and characterization through secondary assays to confirm their activity, determine their potency (e.g., IC50 or EC50 values), and assess their selectivity. evotec.com This iterative process of screening and optimization is central to identifying promising lead compounds for further drug development.
Lead Compound Optimization for 2,4 Dimethoxy N 1 Naphthyl Benzamide Scaffolds
Principles of Lead Optimization in Drug Discovery
The process is typically cyclical, involving stages of design, synthesis, and testing. danaher.com Medicinal chemists systematically alter the lead's structure by modifying functional groups, adjusting ring systems, or making isosteric replacements. danaher.comnih.gov Each new analog is then subjected to a cascade of biological assays to determine how the modifications have impacted its performance. nih.gov This iterative cycle continues until a compound that meets a predefined candidate profile is identified. rsc.org The selection of the initial chemical starting point is arguably the most critical decision in the lead optimization process, as it dictates the potential for successful optimization. rsc.org
Rational Design for Improved Target Affinity and Selectivity
Rational drug design leverages knowledge of a biological target's three-dimensional structure and its interaction with a ligand to guide the modification of a lead compound. wikipedia.org The primary goals are to increase binding affinity for the target, which translates to higher potency, and to enhance selectivity, thereby reducing off-target effects. nih.govacs.org Achieving the appropriate balance between affinity and selectivity is a central challenge in drug development. acs.orgmit.edu
Improving target affinity often involves optimizing the complementarity of shape and electrostatic charge between the ligand and the target's binding site. wikipedia.orgacs.org This requires a careful balance between favorable intermolecular interactions and the unfavorable energy penalty of removing the ligand from its solvent environment (desolvation). nih.govacs.org Strategies include modifying the lead structure to form additional hydrogen bonds, hydrophobic interactions, or ionic bonds with the target protein. nih.govplos.org
Selectivity is achieved by exploiting differences between the intended target and other proteins. nih.gov Even subtle differences in the amino acid composition or conformation of binding sites among protein family members can be exploited to design selective inhibitors. acs.org For a scaffold like 2,4-dimethoxy-N-(1-naphthyl)benzamide, rational design would involve analyzing its binding mode within a target and systematically modifying its three main components: the 2,4-dimethoxybenzoyl group, the amide linker, and the 1-naphthyl group to enhance interactions with the target while introducing steric or electronic features that clash with the binding sites of off-target proteins.
A pharmacophore is an abstract concept representing the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. rasalifesciences.comnih.gov These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. patsnap.com Identifying the pharmacophore of a lead compound is a crucial step in understanding its interaction with the target and guiding further modifications. patsnap.comslideshare.net
For the this compound scaffold, a hypothetical pharmacophore model would likely include:
Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group.
Hydrogen Bond Donor: The N-H group of the amide linker.
Aromatic/Hydrophobic Features: The dimethoxy-substituted benzene (B151609) ring and the naphthalene (B1677914) ring system.
Once a pharmacophore model is established, it serves as a blueprint for designing new analogs. patsnap.comnih.gov Modifications can be made to optimize these key interactions. For example, the position of the methoxy (B1213986) groups on the benzoyl ring could be altered to probe different pockets within the binding site, or the naphthalene ring could be replaced with other aromatic or heteroaromatic systems to improve affinity or selectivity. Pharmacophore modeling can also be used in virtual screening to identify novel scaffolds that match the essential features of the original lead. nih.gov
The systematic replacement of substituents on a lead compound is a cornerstone of medicinal chemistry, used to fine-tune a molecule's properties. patsnap.com Different substituents can profoundly influence a compound's steric profile, electronic distribution, and lipophilicity, which in turn affects its binding affinity, selectivity, and pharmacokinetic properties. nih.gov For instance, adding electron-withdrawing or electron-donating groups can alter the electrostatic potential of a molecule, influencing how it interacts with the target protein. nih.govacs.org
In the context of the this compound scaffold, a structure-activity relationship (SAR) study would be conducted. This involves synthesizing a series of analogs where substituents on the dimethoxybenzoyl and naphthyl rings are varied and assessing their biological activity. The goal is to identify which modifications enhance potency and selectivity. patsnap.com
The following interactive table provides a hypothetical example of an SAR study for this scaffold, illustrating how different substituents might affect inhibitory activity (IC₅₀).
This table presents hypothetical data for illustrative purposes.
| Compound ID | R1 (Benzoyl Ring) | R2 (Naphthyl Ring) | Target IC₅₀ (nM) |
| Parent | 2,4-di-OCH₃ | H | 150 |
| Analog-1 | 2,4-di-OCH₃ | 4-F | 85 |
| Analog-2 | 2,4-di-OCH₃ | 4-Cl | 92 |
| Analog-3 | 2,4-di-OCH₃ | 4-CH₃ | 180 |
| Analog-4 | 4-OCH₃ | H | 350 |
| Analog-5 | 3,4-di-OCH₃ | H | 210 |
| Analog-6 | 2-OCH₃, 4-F | H | 125 |
From this hypothetical data, one might conclude that adding a small, electronegative atom like fluorine at the 4-position of the naphthyl ring (Analog-1) improves potency, while a larger methyl group is detrimental (Analog-3). It also suggests that both methoxy groups on the benzoyl ring are important for activity, as removing one (Analog-4) or changing their positions (Analog-5) reduces potency.
Combinatorial Chemistry and High-Throughput Screening in Optimization Efforts
Combinatorial chemistry is a powerful set of techniques used to rapidly synthesize a large number of different but structurally related molecules, known as a library. mit.edunih.gov This approach, often coupled with high-throughput screening (HTS), allows for the simultaneous exploration of a wide range of structural variations around a central scaffold, significantly accelerating the lead optimization process. mit.edunih.gov Instead of synthesizing one compound at a time, chemists can generate thousands of molecules in a matter of weeks. mit.edu
For the this compound scaffold, a combinatorial library could be created by using a variety of substituted benzoic acids and a diverse set of naphthalenamines (or other primary amines). acs.org The synthesis could be performed using parallel synthesis techniques, where each compound is prepared in a separate reaction vessel, or through a "split-and-pool" method on a solid support to generate even larger libraries. wikipedia.orgimperial.ac.uk
The resulting library of benzamide (B126) analogs would then be subjected to HTS, where automated systems rapidly test each compound for its activity against the biological target. slideshare.netslideshare.net This allows medicinal chemists to quickly map the structure-activity relationships around the scaffold and identify the most promising modifications for improving potency and selectivity. mit.edu
The table below illustrates a potential combinatorial library design for the benzamide scaffold.
| Building Block A (Substituted Benzoic Acids) | Building Block B (Substituted Amines) |
| 2,4-dimethoxybenzoic acid | 1-naphthylamine (B1663977) |
| 2-fluoro-4-methoxybenzoic acid | 4-fluoro-1-naphthylamine |
| 2-chloro-4-methoxybenzoic acid | 5-methoxy-1-naphthylamine |
| 3,4-dimethoxybenzoic acid | 2-naphthylamine |
| 2,4-difluorobenzoic acid | 6-aminoquinoline |
Combining these 5 benzoic acids with these 5 amines would result in a focused library of 25 distinct benzamide analogs for screening.
Fragment-Based Drug Discovery (FBDD) Approaches Applicable to Benzamides
Fragment-based drug discovery (FBDD) is an alternative approach to lead identification and optimization that starts with very small molecules, or "fragments" (typically with a molecular weight of less than 300 Da). nih.govfrontiersin.org These fragments are screened for weak but efficient binding to the target protein using sensitive biophysical techniques like surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), or X-ray crystallography. jubilantbiosys.comnih.gov Because of their low complexity, fragments can explore chemical space more efficiently than larger molecules in HTS campaigns. jubilantbiosys.com
Once a fragment that binds to the target is identified, its structure in complex with the protein is determined. frontiersin.org This structural information provides a starting point for optimization, where the fragment is "grown" or "linked" with other fragments to produce a more potent, lead-like molecule with high ligand efficiency. nih.gov This methodology has proven powerful in developing inhibitors for challenging targets. frontiersin.orgnih.gov
This approach is applicable to benzamide-containing scaffolds. An FBDD campaign might identify a substituted benzamide fragment or a naphthylamine fragment that binds to a key pocket in the target. For example, a library of benzamide fragments could be screened, and hits could be elaborated by adding different amine substituents to improve affinity. Research on related scaffolds like benzimidazoles has successfully used fragment-based design to develop inhibitors. researchgate.netmdpi.com
The following table shows hypothetical fragments that could serve as starting points for building an inhibitor based on the this compound scaffold.
| Fragment Type | Example Fragment | Potential Growth Vector |
| Benzamide Core | 4-methoxybenzamide | Amine (NH₂) group |
| Naphthyl Core | 1-naphthylamine | Amine (NH₂) group |
| Phenyl Core | 1,3-dimethoxybenzene | C-H bond for coupling to an amide |
An identified benzamide fragment could be grown by exploring different substituents at the amine position, guided by the structure of the binding site, to eventually incorporate a naphthyl-like moiety and increase potency.
Computational Strategies for Lead Optimization
Computational chemistry and molecular modeling are indispensable tools in modern lead optimization. patsnap.comnumberanalytics.com These methods, often grouped under the term computer-aided drug design (CADD), are used to analyze ligand-target interactions, predict the properties of new analogs, and prioritize which compounds to synthesize, thereby saving significant time and resources. numberanalytics.commdpi.com
Key computational strategies applicable to the optimization of a this compound lead include:
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule within a target's binding site. numberanalytics.com It can be used to screen virtual libraries of benzamide analogs or to visualize how proposed structural modifications might enhance or disrupt key interactions. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity. patsnap.com By building a QSAR model from an initial set of synthesized and tested benzamide analogs, chemists can predict the activity of new, unsynthesized analogs, helping to guide the design of more potent compounds. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations model the movement of a ligand and its target protein over time. numberanalytics.com This provides a dynamic view of the binding event, helping to assess the stability of the ligand-protein complex and identify key conformational changes, offering deeper insights than static docking poses. depositolegale.it
ADMET Prediction: Computational models can predict the pharmacokinetic properties (absorption, distribution, metabolism, excretion) and potential toxicity of designed analogs early in the optimization process. This allows for the early deselection of compounds that are likely to fail later in development due to poor drug-like properties. nih.gov
These computational approaches would be used in an iterative fashion, with predictions from modeling guiding the synthesis of new benzamide analogs, and the experimental results from testing these analogs being used to refine the computational models. depositolegale.it
Virtual Screening and Ligand-Based Design
Currently, there are no specific virtual screening or ligand-based design studies focused on this compound reported in the public domain.
In theory, virtual screening could be a powerful tool to explore the chemical space around the this compound scaffold. This computational technique allows for the rapid screening of large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. The process can be broadly categorized into structure-based and ligand-based approaches.
Structure-based virtual screening (SBVS) would be applicable if the three-dimensional structure of the biological target of this compound is known. Molecular docking simulations would be used to predict the binding mode and affinity of virtual compounds to the target's binding site.
In the absence of a known target structure, ligand-based virtual screening (LBVS) would be the method of choice. nih.gov This approach relies on the knowledge of other molecules that are active for the target of interest. A pharmacophore model could be developed based on the key chemical features of this compound that are presumed to be essential for its biological activity. This model would then be used to search for other molecules with similar features.
Should such studies be undertaken, the data generated could be organized as follows:
Table 1: Hypothetical Data from a Virtual Screening Campaign for this compound Analogs
| Compound ID | Scaffold Modification | Docking Score (kcal/mol) | Predicted Affinity (Ki, nM) | Pharmacophore Fit Score |
| DNB-001 | 3-fluoro | -9.5 | 150 | 0.92 |
| DNB-002 | 4'-methoxy | -8.7 | 450 | 0.85 |
| DNB-003 | N-methyl | -7.2 | 1200 | 0.78 |
| DNB-004 | 5-chloro | -9.8 | 110 | 0.95 |
This table is for illustrative purposes only. The data is hypothetical and not based on actual experimental results.
Predictive Modeling for Chemical Transformations
There is currently no published research on predictive modeling for the chemical transformations of the this compound scaffold.
Predictive modeling for chemical transformations, often referred to as computer-aided synthesis design, utilizes machine learning and rule-based systems to predict the outcomes of chemical reactions, including their feasibility, yield, and potential byproducts. For the this compound scaffold, such models could be invaluable for optimizing its synthesis and for planning the synthesis of novel derivatives.
These models are typically trained on large datasets of known chemical reactions. By learning the underlying patterns of reactivity, they can predict how modifications to the reactants, reagents, or reaction conditions will affect the outcome of a transformation involving the this compound core. For instance, a model could predict the optimal conditions for the amide bond formation between 2,4-dimethoxybenzoic acid and 1-naphthylamine or for the functionalization of the naphthyl or benzoyl rings.
The development of such predictive models would streamline the synthetic process, reducing the need for extensive trial-and-error experimentation in the laboratory.
A hypothetical data table from such a predictive modeling study might look like this:
Table 2: Hypothetical Predictive Model for the Synthesis of this compound Derivatives
| Derivative | Proposed Reaction | Predicted Yield (%) | Predicted Purity (%) | Key Influencing Parameters |
| 3'-nitro-DNB | Nitration of DNB | 65 | 88 | Conc. HNO3, 0°C |
| 4'-hydroxy-DNB | Demethylation | 80 | 95 | BBr3, -78°C |
| N-ethyl-DNB | N-alkylation | 55 | 90 | Ethyl iodide, NaH |
| 5-bromo-DNB | Bromination | 72 | 92 | NBS, CCl4 |
This table is for illustrative purposes only. The data is hypothetical and not based on actual experimental results.
Advanced Analytical Techniques in the Research of 2,4 Dimethoxy N 1 Naphthyl Benzamide
High-Resolution Spectroscopic Characterization
Spectroscopic methods provide foundational information regarding the molecular structure and composition of 2,4-dimethoxy-N-(1-naphthyl)benzamide by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the unambiguous structural elucidation of this compound. One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The aromatic protons of the dimethoxybenzoyl and naphthyl rings typically appear in the downfield region (δ 7.0-9.0 ppm) due to deshielding effects. The methoxy (B1213986) group protons (-OCH₃) characteristically resonate as sharp singlets in the upfield region (δ 3.8-4.0 ppm). The amide proton (-NH-) signal is also observable, though its chemical shift can be variable.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms. bmrb.io COSY experiments identify proton-proton couplings, helping to piece together adjacent fragments of the molecule, while HMBC reveals long-range correlations between protons and carbons, which is crucial for confirming the connection between the benzoyl and naphthyl moieties via the amide linkage.
Table 1: Representative ¹H NMR Spectral Data for Benzamide (B126) Derivatives
| Functional Group | Chemical Shift (ppm) Range | Multiplicity |
| Amide (N-H) | 7.4 - 8.1 | Broad Singlet |
| Aromatic (Ar-H) | 7.4 - 8.0 | Multiplet |
| Note: Data derived from general benzamide structures; specific shifts for this compound may vary. Source: chemicalbook.com |
Table 2: Representative ¹³C NMR Spectral Data for Benzamide Derivatives
| Carbon Type | Chemical Shift (ppm) Range |
| Carbonyl (C=O) | 167 - 172 |
| Aromatic (Ar-C) | 127 - 135 |
| Note: Data derived from general benzamide structures; specific shifts for this compound may vary. Source: rsc.orgbmrb.io |
Mass Spectrometry (MS) and Tandem MS (MS/MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound. In MS, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, providing a highly accurate molecular weight.
Tandem mass spectrometry (MS/MS) offers deeper structural insights through fragmentation analysis. The molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. researchgate.net The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentations would include the cleavage of the amide bond, leading to the formation of the 2,4-dimethoxybenzoyl cation and the 1-naphthylamine (B1663977) radical cation, or vice versa. researchgate.netmiamioh.edu The observation of these specific fragments confirms the identity and connectivity of the different parts of the molecule. This technique is also valuable for distinguishing between isomers. researchgate.net
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Putative Structure |
| [C₉H₉O₃]⁺ | 2,4-dimethoxybenzoyl cation |
| [C₁₀H₇NH₂]⁺ | 1-naphthylamine radical cation |
| Note: These are predicted fragments based on common amide fragmentation pathways. miamioh.edu |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds.
Key characteristic absorption bands for this compound include:
N-H Stretch: A sharp peak typically in the region of 3300-3500 cm⁻¹, corresponding to the amide N-H bond.
C=O Stretch: A strong, sharp absorption band around 1630-1680 cm⁻¹, characteristic of the amide carbonyl group.
C-O Stretch: Absorptions associated with the two methoxy groups (Ar-O-CH₃) are expected around 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
Aromatic C-H and C=C Stretches: Signals in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively, confirm the presence of the aromatic rings.
The collective IR spectrum provides a molecular fingerprint, which is useful for confirming the presence of the key amide and methoxy functional groups. nist.gov
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Amide | N-H Stretch | 3300 - 3500 |
| Carbonyl | C=O Stretch | 1630 - 1680 |
| Ether (Aryl) | C-O Stretch | 1200 - 1275 |
| Aromatic | C=C Stretch | 1400 - 1600 |
| Source: nist.gov |
Chromatographic Separation Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound. In this technique, the compound is dissolved in a solvent and passed through a column packed with a solid adsorbent material (the stationary phase) under high pressure. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase.
A typical HPLC analysis would utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector is commonly used for detection, as the aromatic rings in the compound absorb UV light. The purity of the sample is determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. This method is highly sensitive and provides quantitative results.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily to monitor the progress of the synthesis of this compound. researchgate.net A small spot of the reaction mixture is applied to a plate coated with a thin layer of an adsorbent (like silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable solvent system (mobile phase).
As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. By comparing the spots of the reaction mixture to spots of the starting materials, the consumption of reactants and the formation of the product can be qualitatively observed. researchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in identifying the product. TLC is an indispensable tool for determining the optimal reaction time and for the preliminary analysis of product formation before proceeding to purification. rsc.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal proof of a compound's chemical structure and offers insights into its conformational properties in the solid state. The process involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined.
For a compound like this compound, a successful X-ray crystallographic analysis would yield a wealth of information. Key data points include the crystal system, space group, and unit cell dimensions, which describe the fundamental symmetry and repeating unit of the crystal lattice. Furthermore, the analysis provides precise bond lengths, bond angles, and torsion angles within the molecule, revealing its specific conformation. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of molecules within the crystal, are also elucidated. While specific crystallographic data for this compound is not publicly available, the following table illustrates the typical parameters obtained from such an analysis for a benzamide derivative. nih.gov
| Crystallographic Parameter | Illustrative Data for a Benzamide Derivative |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123 Å, b = 15.456 Å, c = 9.876 Å |
| α = 90°, β = 105.2°, γ = 90° | |
| Volume (ų) | 1489.3 |
| Z (molecules per unit cell) | 4 |
| Calculated density (g/cm³) | 1.325 |
| Resolution (Å) | 0.77 |
| Final R-factor | 0.045 |
This table is illustrative and does not represent actual data for this compound.
Bioanalytical Assay Development for In Vitro Activity Measurements
To investigate the potential biological effects of this compound, the development of robust bioanalytical assays is crucial. These in vitro (test tube) assays are designed to measure the compound's interaction with specific biological targets, such as enzymes or receptors, in a controlled laboratory setting. The data generated from these assays are fundamental for understanding a compound's mechanism of action and for guiding further research.
The development of a suitable bioanalytical assay is contingent on the hypothesized biological activity of the compound. For instance, if this compound were being investigated as a potential enzyme inhibitor, an enzyme inhibition assay would be developed. This would involve measuring the rate of an enzymatic reaction in the presence and absence of the compound. A decrease in the reaction rate would indicate inhibitory activity. Key parameters determined from such assays include the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the enzyme's activity by 50%. nih.gov
Similarly, if the compound were being explored for its antimicrobial properties, a minimal inhibitory concentration (MIC) assay could be employed. nanobioletters.com This assay determines the lowest concentration of the compound that prevents visible growth of a particular microorganism. The development of such assays requires careful optimization of various factors, including the concentrations of the biological target and substrate, incubation time, and the method of detection. The following table provides an example of the types of data that would be sought from different bioanalytical assays for a novel benzamide compound.
| Assay Type | Target | Key Parameter | Illustrative Value |
| Enzyme Inhibition Assay | e.g., Cyclooxygenase-2 (COX-2) | IC₅₀ | 15 µM |
| Antimicrobial Assay | e.g., Staphylococcus aureus | MIC | 32 µg/mL |
| Receptor Binding Assay | e.g., Estrogen Receptor Alpha | Ki | 50 nM |
| Cell Viability Assay | e.g., A549 lung cancer cell line | GI₅₀ | 10 µM |
This table is illustrative and does not represent actual data for this compound.
The development and application of these advanced analytical techniques are foundational to the comprehensive characterization of new chemical entities like this compound. X-ray crystallography provides an unambiguous structural blueprint, while well-designed bioanalytical assays offer critical insights into potential biological function, collectively paving the way for further scientific exploration.
Theoretical and Computational Chemistry Applied to 2,4 Dimethoxy N 1 Naphthyl Benzamide
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics. For 2,4-dimethoxy-N-(1-naphthyl)benzamide, these methods reveal details about its electronic distribution, stability, and reactive sites.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It is widely applied to determine the optimized molecular geometry, electronic properties, and vibrational frequencies of complex organic compounds. researchgate.netresearchgate.net For this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p), can predict key structural parameters. nih.govresearchgate.net
These calculations provide the most stable three-dimensional arrangement of the atoms by finding the minimum energy state. The resulting data includes precise bond lengths, bond angles, and dihedral angles for the optimized structure. researchgate.net This information is fundamental for understanding the molecule's shape and steric properties, which in turn influence its interactions with biological targets.
Table 1: Representative Predicted Geometrical Parameters for Benzamide-like Structures via DFT
| Parameter | Typical Predicted Value |
|---|---|
| C=O Bond Length (Amide) | ~1.25 Å |
| C-N Bond Length (Amide) | ~1.36 Å |
| N-H Bond Length (Amide) | ~1.01 Å |
| O-C Bond Angle (Methoxy) | ~117° |
| C-N-C Bond Angle | ~125° |
Note: This table provides illustrative data based on DFT calculations for structurally related benzamide (B126) molecules. The exact values for this compound would require specific calculation.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity and electronic transitions. libretexts.orgyoutube.com The HOMO acts as the primary electron donor (nucleophile), while the LUMO is the primary electron acceptor (electrophile). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the occupied to the unoccupied orbital. nih.gov For this compound, FMO analysis can identify the distribution of these orbitals. The HOMO is often localized on the electron-rich parts of the molecule, such as the dimethoxy-substituted benzene (B151609) ring and the naphthyl group, while the LUMO may be distributed over the benzamide core.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.85 | Highest Occupied Molecular Orbital; relates to nucleophilicity |
| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital; relates to electrophilicity |
| HOMO-LUMO Gap (ΔE) | 4.65 | Indicator of chemical stability and reactivity |
Note: These values are representative examples based on typical DFT calculations for aromatic amides and are for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other species, particularly for identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded:
Red: Regions of high electron density and negative electrostatic potential, indicating likely sites for electrophilic attack (e.g., interaction with protons or metal ions). These are typically found around electronegative atoms like oxygen. nih.gov
Blue: Regions of low electron density and positive electrostatic potential, indicating likely sites for nucleophilic attack.
Green: Regions of neutral or near-zero potential. nih.gov
For this compound, an MEP map would likely show significant negative potential (red) around the carbonyl oxygen and the oxygen atoms of the two methoxy (B1213986) groups, highlighting them as primary sites for hydrogen bonding and electrophilic interactions. A region of positive potential (blue) would be expected around the amide hydrogen (N-H), indicating its role as a hydrogen bond donor.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds (e.g., the C-N amide bond and the bonds connecting the aryl rings), numerous conformations are possible.
Computational methods are used to explore the potential energy landscape and identify the most stable, low-energy conformers. nih.gov This analysis is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a target's binding site. The analysis can reveal whether certain conformations are stabilized by intramolecular forces, such as hydrogen bonds. nih.gov
Molecular Modeling and Simulation
While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to predict how a molecule interacts with other entities, such as biological macromolecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. mdpi.commanipal.edu The primary goal is to forecast the binding mode and affinity, often expressed as a docking score, which estimates the strength of the interaction. researchgate.net
In the context of this compound, docking studies could be performed to screen its binding potential against various protein targets. The process involves placing the 3D structure of the ligand into the active site of a protein whose structure has been experimentally determined (e.g., via X-ray crystallography). mdpi.com A scoring function then evaluates the interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, to rank the binding poses. nih.gov This methodology is instrumental in rational drug design for identifying potential hits and guiding further optimization. nih.govmdc-berlin.de
Table 3: Hypothetical Molecular Docking Results for this compound against Selected Kinase Targets
| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | -8.9 | Met793, Leu718, Gly796 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -8.5 | Cys919, Asp1046, Leu840 |
| Bcr-Abl Tyrosine Kinase | -7.8 | Thr315, Met318, Phe382 |
Note: This table is for illustrative purposes only. The protein targets and results are hypothetical and serve to demonstrate the type of data generated from a molecular docking study.
Molecular Dynamics Simulations for Binding Dynamics and Stability
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. rsc.orgnih.gov For a ligand like this compound, MD simulations can provide critical insights into its interaction with a biological target, such as a protein receptor.
Binding Dynamics:
Should a potential protein target for this compound be identified, MD simulations could model the process of the ligand binding to the protein's active site. This would involve:
Initial Docking: Placing the ligand in the binding pocket of the protein.
Simulation Run: Simulating the system (protein, ligand, and solvent) over a period of nanoseconds to microseconds. nih.gov
Trajectory Analysis: Analyzing the movement of the ligand within the binding site to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that are formed and broken over time.
This analysis can reveal the preferred binding pose of the ligand and the key residues involved in its recognition.
Stability of the Protein-Ligand Complex:
MD simulations are also crucial for assessing the stability of the formed protein-ligand complex. By monitoring metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, researchers can determine if the ligand remains stably bound or if it dissociates from the binding site. A stable complex is often a prerequisite for sustained biological activity.
Illustrative Data Table: Key Interaction Stability during a Hypothetical MD Simulation
| Interaction Type | Interacting Residues (Protein) | Ligand Moiety | Stability (% of Simulation Time) |
| Hydrogen Bond | TYR 235 | Carbonyl Oxygen | 85.2% |
| Hydrogen Bond | ASN 158 | Methoxy Oxygen (C2) | 60.5% |
| Pi-Stacking | TRP 84 | Naphthyl Ring | 92.1% |
| Hydrophobic | LEU 199, ILE 201 | Dimethoxybenzoyl Ring | 75.8% |
| Note: This data is illustrative and represents the type of output expected from an MD simulation analysis. |
De Novo Design of Ligands Based on Computational Models
De novo design is a computational strategy for designing novel molecules with desired properties from scratch. frontiersin.org Starting with the scaffold of this compound, computational models can be used to design new ligands with potentially improved affinity, selectivity, or other pharmacological properties.
The process would typically involve:
Scaffold Hopping or Functional Group Modification: Using the known binding mode of the parent compound (or a hypothesized one), software can suggest modifications. This could involve replacing the naphthyl group with other aromatic systems or altering the substitution pattern on the benzoyl ring.
Fragment-Based Growth: Alternatively, the ligand can be "grown" within the binding site of a target protein. Starting with a core fragment like the dimethoxy-benzamide, chemical fragments are computationally added and scored based on their predicted binding affinity.
Scoring and Selection: The newly designed molecules are then ranked based on computational scoring functions that estimate their binding free energy. The most promising candidates can then be synthesized and tested experimentally.
Illustrative Data Table: De Novo Designed Analogs and Predicted Affinity
| Analog ID | Modification | Predicted Binding Affinity (kcal/mol) |
| DND-001 | N-(quinolin-5-yl) | -9.8 |
| DND-002 | 2,4-dimethoxy-N-(4-phenyl-1-naphthyl) | -10.5 |
| DND-003 | 4-hydroxy-2-methoxy-N-(1-naphthyl) | -9.2 |
| DND-004 | 2,4-dimethoxy-N-(1-naphthyl)sulfonamide | -8.7 |
| Note: This data is hypothetical and for illustrative purposes. |
Chemoinformatics and Chemical Space Exploration
Chemoinformatics applies computational methods to analyze and manage large sets of chemical data. For a compound like this compound, these techniques are invaluable for understanding its context within the vast chemical space.
Database Mining for Analogues and Precedents
Database mining involves searching large chemical databases (e.g., PubChem, ZINC, ChEMBL) for molecules with structural similarities to the query compound. This can reveal:
Known Bioactivities: If structurally similar compounds have documented biological activities, it can provide clues about the potential targets of this compound.
Synthetic Precedents: Finding similar structures can inform synthetic routes and reaction conditions.
Physicochemical Properties: Data on analogues can help predict properties like solubility and lipophilicity for the target compound.
Similarity searching is often performed using 2D fingerprints, which encode the structural features of a molecule. The Tanimoto coefficient is a common metric for quantifying the similarity between two fingerprints. mdpi.com
Virtual Screening for Potential Bioactive Compounds
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govresearcher.life If a target for this compound is hypothesized, two main approaches can be taken:
Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, molecular docking can be used to screen thousands or millions of compounds against its binding site. frontiersin.org Compounds are ranked based on their predicted binding affinity.
Ligand-Based Virtual Screening (LBVS): If the structure of the target is unknown, but other active ligands are, a model can be built based on their common structural features (a pharmacophore) or 2D similarity to this compound. frontiersin.org This model is then used to screen databases for compounds that match the model.
Network Analysis of Structure-Activity Data
Should a set of analogues of this compound be synthesized and tested for a particular biological activity, network analysis can be a powerful tool to visualize and interpret the structure-activity relationship (SAR) data.
In a structure-activity similarity (SAS) map, molecules are represented as nodes, and the edges connecting them represent their structural similarity. researchgate.net Nodes can be colored or sized based on their biological activity. This visualization can help to:
Identify Activity Cliffs: These are pairs of structurally similar compounds with a large difference in potency, which can provide critical insights into SAR.
Explore Chemical Space: The network can reveal which regions of the chemical space around the parent compound have been explored and which remain to be investigated.
Guide Lead Optimization: By understanding the SAR landscape, chemists can make more informed decisions about which modifications are likely to improve activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
